(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from the basic coumarin structure. One common method involves the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then subjected to alkylation with ethyl bromoacetate in the presence of potassium carbonate to form the ester derivative . Subsequent saponification and acidolysis yield the corresponding acid, which is then coupled with amino acids using the activated ester method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The key steps involve the preparation of intermediates, their purification, and the final coupling reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, ({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an anti-inflammatory and neuroprotective agent . Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Additionally, its derivatives have been studied for their potential use in treating conditions like allergies, CNS disorders, and inflammation .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of ({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-allergic and anti-inflammatory activities.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate: Exhibits neuroprotective and anticonvulsant properties.
Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate: Used in the synthesis of pharmacologically active compounds.
Uniqueness
({[(4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is unique due to its combination of the coumarin nucleus with amino acid residues, which enhances its biological activity and reduces side effects. This structural feature distinguishes it from other coumarin derivatives and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19NO6 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C22H19NO6/c24-19(23-20(21(25)26)13-5-2-1-3-6-13)12-28-14-9-10-16-15-7-4-8-17(15)22(27)29-18(16)11-14/h1-3,5-6,9-11,20H,4,7-8,12H2,(H,23,24)(H,25,26)/t20-/m0/s1 |
InChI Key |
CWXYOXOAQULLBF-FQEVSTJZSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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